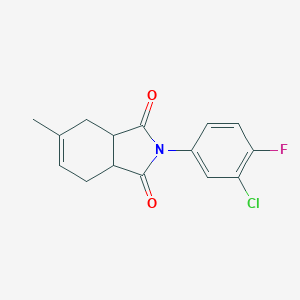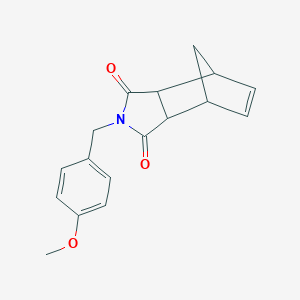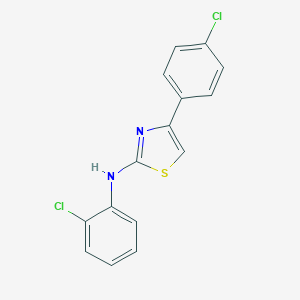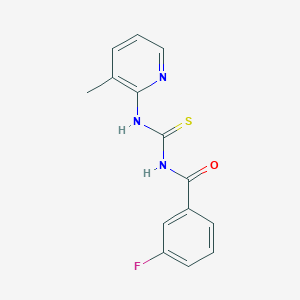![molecular formula C20H20N4O4S B398188 8-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE](/img/structure/B398188.png)
8-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE is a complex organic compound with the molecular formula C22H25N3O2S. This compound is notable for its unique structure, which includes a quinoline core substituted with a nitro group and a piperazine ring bonded to a methylbenzenesulfonyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 8-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the nitration of quinoline to introduce the nitro group at the 5-position. This is followed by the sulfonylation of piperazine with 4-methylbenzenesulfonyl chloride to form the piperazine derivative. Finally, the piperazine derivative is coupled with the nitroquinoline under suitable conditions to yield the target compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
8-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring and sulfonyl group may also contribute to its binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 8-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE include:
4,8-dimethyl-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]quinoline: This compound has a similar structure but with additional methyl groups on the quinoline core.
2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol: This compound has an ethanol group instead of a nitro group on the quinoline core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O4S |
|---|---|
Molecular Weight |
412.5g/mol |
IUPAC Name |
8-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-5-nitroquinoline |
InChI |
InChI=1S/C20H20N4O4S/c1-15-4-6-16(7-5-15)29(27,28)23-13-11-22(12-14-23)19-9-8-18(24(25)26)17-3-2-10-21-20(17)19/h2-10H,11-14H2,1H3 |
InChI Key |
OCDVQPPBFQQCJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B398107.png)

![2-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B398110.png)

![2-chloro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B398112.png)
![3-fluoro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B398115.png)
![N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B398117.png)
![8-({5-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl}sulfanyl)quinoline](/img/structure/B398118.png)

![2-{3-allyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B398123.png)
![3-(4-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA](/img/structure/B398124.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398125.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398128.png)
